![molecular formula C9H13NO3 B13451709 [4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)
[4-(Dimethoxymethyl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethoxymethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethoxymethyl)pyridin-3-yl]methanol typically involves the reaction of 4-hydroxymethylpyridine with dimethyl sulfate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Dimethoxymethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry: In chemistry, [4-(Dimethoxymethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a useful tool for investigating biological processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(Dimethoxymethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
[2-Chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol: This compound is structurally similar but contains a chlorine atom, which can influence its reactivity and applications.
[3-(Dimethoxymethyl)pyridin-4-yl]methanol: This compound has a similar structure but differs in the position of the methoxymethyl group, affecting its chemical properties.
Uniqueness: [4-(Dimethoxymethyl)pyridin-3-yl]methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[4-(dimethoxymethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-5,9,11H,6H2,1-2H3 |
InChI Key |
UKDMZSKYYFFFJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=NC=C1)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


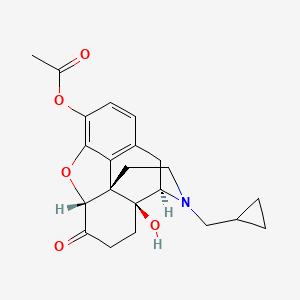

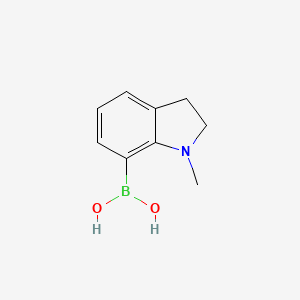
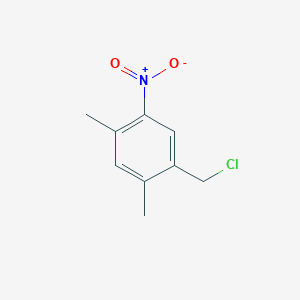
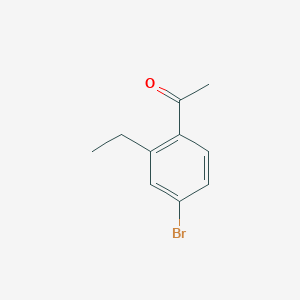
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
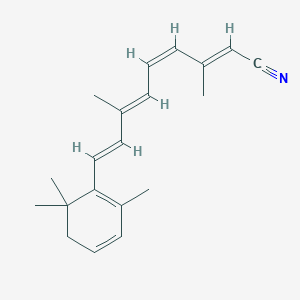
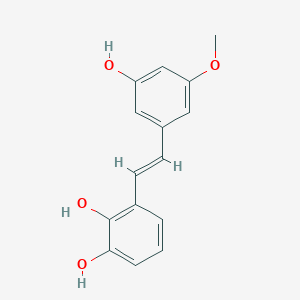
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)
![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
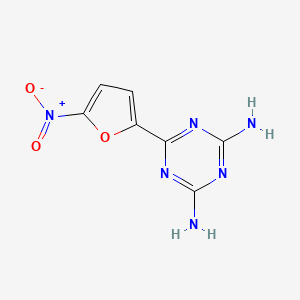
![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
